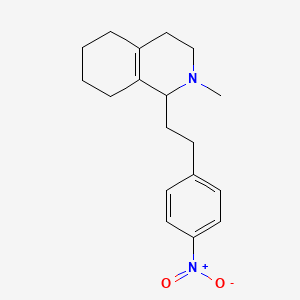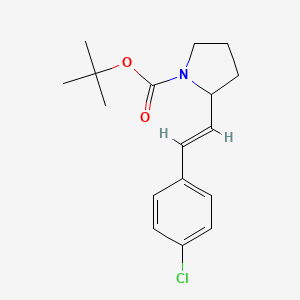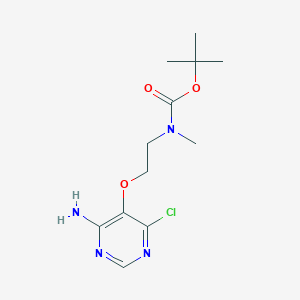
alpha-D-galactosyl-(1->3)-D-galactose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-O-α-D-Galactopyranosyl-D-galactopyranose is a disaccharide composed of two galactose molecules linked by a glycosidic bond. This compound is a member of the carbohydrate family and plays a significant role in various biological processes. It is commonly found in nature and is involved in the structure and function of many biomolecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-α-D-Galactopyranosyl-D-galactopyranose typically involves the glycosylation of a galactose donor with a galactose acceptor. One common method is the use of trichloroacetimidoyl 2,3,4,6-tetra-O-benzyl-β-D-galactopyranoside as the donor and allyl 2,6-di-O-benzyl-α- or β-D-galactopyranoside as the acceptor . The reaction is carried out under anhydrous conditions with a suitable catalyst to promote the formation of the glycosidic bond.
Industrial Production Methods
Industrial production of 3-O-α-D-Galactopyranosyl-D-galactopyranose often involves enzymatic synthesis using glycosyltransferases. These enzymes catalyze the transfer of a galactose moiety from a donor substrate to an acceptor molecule, resulting in the formation of the desired disaccharide. This method is advantageous due to its high specificity and efficiency.
化学反応の分析
Types of Reactions
3-O-α-D-Galactopyranosyl-D-galactopyranose can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the galactose units can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alditols, which are sugar alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include periodate and bromine water.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Reagents such as thionyl chloride or tosyl chloride can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alditols (sugar alcohols).
Substitution: Halogenated or aminated derivatives.
科学的研究の応用
3-O-α-D-Galactopyranosyl-D-galactopyranose has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying glycosidic bond formation and cleavage.
Biology: It serves as a substrate for glycosyltransferases and glycosidases, enzymes involved in carbohydrate metabolism.
Medicine: It is used in the development of glycomimetics, which are compounds that mimic the structure and function of carbohydrates.
Industry: It is used in the production of prebiotics, which promote the growth of beneficial gut bacteria
作用機序
The mechanism of action of 3-O-α-D-Galactopyranosyl-D-galactopyranose involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for glycosyltransferases, which catalyze the transfer of sugar moieties to acceptor molecules. This process is essential for the biosynthesis of complex carbohydrates and glycoconjugates. The compound also interacts with glycosidases, which hydrolyze glycosidic bonds, releasing free sugars .
類似化合物との比較
Similar Compounds
α-D-Galactosyl-(1→3)-D-galactose: A similar disaccharide with a different glycosidic linkage.
2-Acetamido-2-deoxy-3-O-α-D-galactopyranosyl-D-galactose: An amino sugar derivative with an acetamido group.
β-D-Galactopyranosyl-(1→4)-β-D-galactopyranose: Another disaccharide with a different glycosidic linkage.
Uniqueness
3-O-α-D-Galactopyranosyl-D-galactopyranose is unique due to its specific glycosidic linkage and its role in various biological processes. Its structure allows it to interact with specific enzymes and receptors, making it a valuable compound for studying carbohydrate metabolism and developing glycomimetics.
特性
CAS番号 |
7313-98-6 |
|---|---|
分子式 |
C12H22O11 |
分子量 |
342.30 g/mol |
IUPAC名 |
(3R,4S,5S,6R)-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(15)7(17)8(18)12(22-3)23-10-6(16)4(2-14)21-11(20)9(10)19/h3-20H,1-2H2/t3-,4-,5+,6+,7+,8-,9-,10+,11?,12-/m1/s1 |
InChIキー |
QIGJYVCQYDKYDW-SDOYDPJRSA-N |
異性体SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@H]([C@H](OC([C@@H]2O)O)CO)O)O)O)O)O |
正規SMILES |
C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(R)-Bis(1-methylethyl) Ester [[2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]phosphonic Acid](/img/structure/B11830215.png)
![Butanoic acid, 4-chloro-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-oxo-, methyl ester, (3S)-](/img/structure/B11830218.png)


![N-[2-[[(1R)-3-methyl-1-[4-[(1R)-3-methyl-1-[[2-oxo-1-phenyl-2-(pyrazine-2-carbonylamino)ethyl]amino]butyl]-6-[3-methyl-1-[[2-oxo-1-phenyl-2-(pyrazine-2-carbonylamino)ethyl]amino]butyl]-1,3,5,2,4,6-trioxatriborinan-2-yl]butyl]amino]-2-phenylacetyl]pyrazine-2-carboxamide](/img/structure/B11830241.png)

![(2R,4aR,7aR)-7a-(azidomethyl)-2-methyl-6-(4-methylbenzenesulfonyl)-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridine](/img/structure/B11830249.png)

![(3aR,6S,8aR)-6-(4-bromophenyl)-2-phenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine](/img/structure/B11830263.png)
![2(3H)-Furanone, dihydro-5-[(1R,3S)-1-hydroxy-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methylpentyl]-3-(1-methylethyl)-, (3S,5S)-](/img/structure/B11830275.png)


![Carbamic acid, N-[trans-4-[[(3-chlorobenzo[b]thien-2-yl)carbonyl][[3-(4-pyridinyl)phenyl]methyl]amino]cyclohexyl]-N-methyl-, 1,1-dimethylethyl ester](/img/structure/B11830294.png)
![1-[4-[4-[2-[2-[2-[2-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]-4-oxobutoxy]-5-methoxy-2-nitrophenyl]ethyl N-(3-azidopropyl)carbamate](/img/structure/B11830298.png)
